molecular formula C13H12FN3O2 B2617851 4-(3-fluorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 878123-79-6

4-(3-fluorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2617851
CAS No.: 878123-79-6
M. Wt: 261.256
InChI Key: BBOUHDGOZSCMPC-UHFFFAOYSA-N
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Description

The compound “4-(3-fluorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been studied for their anticancer activity and their inhibitory activity against EGFR/ErbB2 receptor tyrosine kinases .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, guanidine HCl was added to a solution of sodium in methanol, and then a compound was added to the filtrate. The reaction mixture was heated under reflux for 8 hours .

Scientific Research Applications

Human Neutrophil Elastase Inhibition Compounds structurally related to "4-(3-fluorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione" have been identified as inhibitors of human neutrophil elastase (HNE), a target for the treatment of diseases involving HNE activity. The compounds demonstrated topical pulmonary application potential via inhalation, showing inhibitory activity towards HNE in fluorescent peptide substrate assays. These findings suggest their utility in developing treatments for pulmonary diseases (Expert Opinion on Therapeutic Patents, 2009).

Structural and Molecular Insights The X-ray crystal structure determination of closely related compounds has provided insights into the molecular and crystal structures, showcasing the formation of centrosymmetric dimers via intermolecular N-H···O hydrogen bonds. The analysis of these structures facilitates a deeper understanding of the compound's interactions and stability, which is crucial for its application in scientific research (Zeitschrift für Naturforschung B, 2000).

Synthesis and Urease Inhibition Derivatives of pyrido[1,2-a]pyrimidine-diones, which are structurally similar to the queried compound, have been synthesized and evaluated for their urease inhibition activity. These studies contribute to the understanding of the compound's potential for medicinal chemistry applications, particularly in designing urease inhibitors (Medicinal Chemistry Research, 2010).

Electronic Structure Analysis Investigations into similar compounds have utilized density functional theory to analyze their electronic structures, including molecular electrostatic potential surfaces and orbital energy gaps. This research aids in understanding the electronic properties of these compounds, which is beneficial for their application in fields such as materials science and drug design (Journal of Atomic and Molecular Sciences, 2010).

Properties

IUPAC Name

4-(3-fluorophenyl)-6-methyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c1-17-6-9-10(12(17)18)11(16-13(19)15-9)7-3-2-4-8(14)5-7/h2-5,11H,6H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOUHDGOZSCMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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